molecular formula C12H10N2O3 B1584148 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde CAS No. 22162-51-2

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1584148
CAS RN: 22162-51-2
M. Wt: 230.22 g/mol
InChI Key: AKFAPUIPEQSHJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 2-nitrobenzyl group is widely used in organic synthesis as a protecting group and a cleavable linker because of its high photocleavage efficiency by near-UV light irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-nitrobenzyl bromide, has been studied. It is used in the preparation of S-2-nitrobenzyl-cysteine by reaction with L-cysteine . It is also used for the introduction of the 2-nitrobenzyl protecting group in organic synthesis .


Chemical Reactions Analysis

The 2-nitrobenzyl group is known to undergo light-induced primary amines and o-nitrobenzyl alcohols cyclization, which is a versatile photoclick reaction for modular conjugation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Nitrobenzyl bromide, have been studied. It has a melting point of 46-48 °C, a boiling point of 127-133 °C/10 mmHg, and a density of 1.26±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis and Catalysis

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde derivatives are involved in complex organic synthesis processes, such as the formation of β-lactams, dihydrochromeno[3,2-b]azet-2(1H)-ones, and pyrrolidin-2-one derivatives through acid-catalyzed ring closures and transformations. These reactions are essential for producing pharmacologically relevant structures and understanding reaction mechanisms in organic chemistry (Bertha et al., 1998).

Photochemistry in Biological Systems

2-Nitrobenzyl derivatives are utilized as photolabile protecting groups to control the release of active molecules like ATP in biological systems. This application is crucial for time-resolved studies of ATP-requiring biological systems, offering insights into the kinetics and mechanisms of ATP-related biological processes (Mccray et al., 1980).

Material Science and Photocatalysis

The photocatalytic activities of derivatives have been explored for the oxidation of alcohols to aldehydes using molecular oxygen on titanium dioxide under visible light. This research contributes to the development of green chemistry processes and the synthesis of fine chemicals with high selectivity and efficiency (Higashimoto et al., 2009).

Polymers and Materials Science

o-Nitrobenzyl alcohol derivatives, closely related to the compound , have found significant applications in polymer and materials science. They enable the modification of polymer properties through irradiation, highlighting their role in developing photodegradable hydrogels, functionalization of (block) copolymers, and patterning of thin films. This area of research opens up possibilities for creating responsive materials with applications in drug delivery, tissue engineering, and electronics (Zhao et al., 2012).

Safety And Hazards

The safety data sheet for 2-Nitrobenzyl bromide, a similar compound, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust, to wash skin thoroughly after handling, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

The use of 2-nitrobenzyl alcohol as a photoreactive group with amine selectivity has been explored for photoaffinity labeling and crosslinking of biomolecules. This work confirms that it is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFAPUIPEQSHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352966
Record name 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

CAS RN

22162-51-2
Record name 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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